molecular formula C20H23NO3S B11578242 3-[3-methoxy-4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one

3-[3-methoxy-4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B11578242
M. Wt: 357.5 g/mol
InChI Key: DGTHTSASIABUEO-UHFFFAOYSA-N
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Description

3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of methoxy and methylbutoxy groups attached to the phenyl ring, which is further connected to a benzothiazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group with methoxy and methylbutoxy substituents can be introduced through a Friedel-Crafts alkylation reaction using appropriate alkyl halides and catalysts.

    Final Coupling: The final step involves coupling the substituted phenyl group with the benzothiazolone core using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant for its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-1,3-BENZOTHIAZOL-2-ONE: Similar structure but lacks the dihydro component.

    3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-THIONE: Similar structure but contains a thione group instead of a ketone.

Uniqueness

The uniqueness of 3-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE lies in its specific substitution pattern and the presence of both methoxy and methylbutoxy groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

3-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C20H23NO3S/c1-14(2)10-11-24-17-9-8-15(12-18(17)23-3)13-21-16-6-4-5-7-19(16)25-20(21)22/h4-9,12,14H,10-11,13H2,1-3H3

InChI Key

DGTHTSASIABUEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC

Origin of Product

United States

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